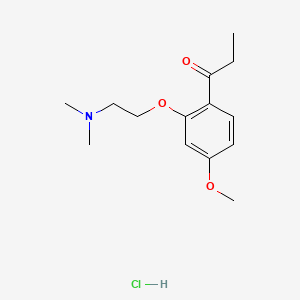
Propiophenone, 2'-(2-(dimethylamino)ethoxy)-4'-methoxy-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propiophenone, 2’-(2-(dimethylamino)ethoxy)-4’-methoxy-, hydrochloride is a chemical compound with a complex structure that includes a propiophenone backbone substituted with a dimethylaminoethoxy group and a methoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Propiophenone, 2’-(2-(dimethylamino)ethoxy)-4’-methoxy-, hydrochloride typically involves the reaction of acetophenone with dimethylamine hydrochloride and paraformaldehyde. The reaction is carried out in the presence of concentrated hydrochloric acid and ethanol, followed by refluxing on a steam bath for two hours. The resulting solution is then filtered and crystallized to obtain the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes careful control of reaction conditions to ensure high yield and purity. The use of automated systems for mixing, heating, and crystallization can enhance efficiency and consistency in production.
Análisis De Reacciones Químicas
Types of Reactions
Propiophenone, 2’-(2-(dimethylamino)ethoxy)-4’-methoxy-, hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the dimethylamino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amines or ethers.
Aplicaciones Científicas De Investigación
Propiophenone, 2’-(2-(dimethylamino)ethoxy)-4’-methoxy-, hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of Propiophenone, 2’-(2-(dimethylamino)ethoxy)-4’-methoxy-, hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The dimethylaminoethoxy group can interact with specific binding sites, leading to inhibition or activation of biological pathways. The methoxy group may also contribute to the compound’s overall activity by affecting its solubility and binding affinity .
Comparación Con Compuestos Similares
Similar Compounds
Propiophenone: A simpler structure without the dimethylaminoethoxy and methoxy groups.
2-(2-(Dimethylamino)ethoxy)ethanol: Contains the dimethylaminoethoxy group but lacks the propiophenone backbone.
3-(Dimethylamino)propiophenone: Similar structure but with different substitution patterns.
Uniqueness
Propiophenone, 2’-(2-(dimethylamino)ethoxy)-4’-methoxy-, hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
20808-97-3 |
|---|---|
Fórmula molecular |
C14H22ClNO3 |
Peso molecular |
287.78 g/mol |
Nombre IUPAC |
1-[2-[2-(dimethylamino)ethoxy]-4-methoxyphenyl]propan-1-one;hydrochloride |
InChI |
InChI=1S/C14H21NO3.ClH/c1-5-13(16)12-7-6-11(17-4)10-14(12)18-9-8-15(2)3;/h6-7,10H,5,8-9H2,1-4H3;1H |
Clave InChI |
HVWWAHOZLWHVIL-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)C1=C(C=C(C=C1)OC)OCCN(C)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


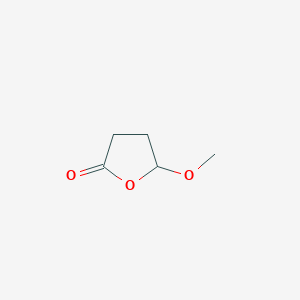


![1,4-Bis[(5-methyl-1-phenylhexan-3-yl)amino]anthracene-9,10-dione](/img/structure/B14702015.png)
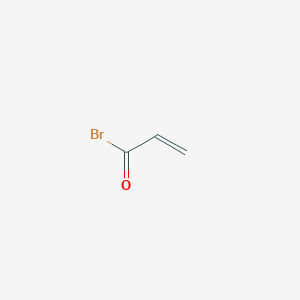




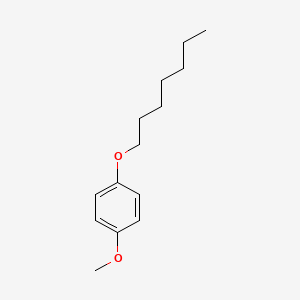
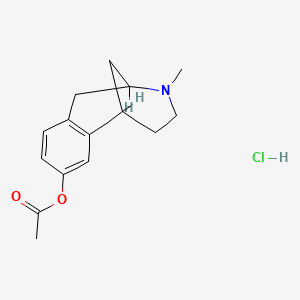
![Benzo[f]quinolin-3(4H)-one](/img/structure/B14702066.png)
![[(3-Methyl-4-nitrosophenyl)imino]diethane-2,1-diyl dimethanesulfonate](/img/structure/B14702067.png)

